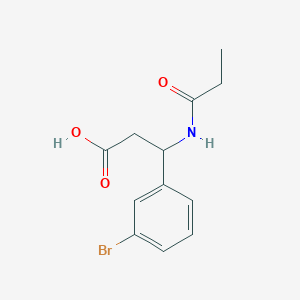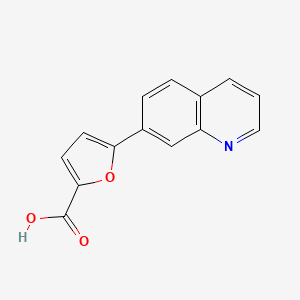
2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid, also known as MTA, is a chemical compound that belongs to the class of thiazole derivatives. It has been widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid is not fully understood. However, it has been suggested that it works by inhibiting the enzyme S-adenosylhomocysteine hydrolase (SAHH), which is responsible for the breakdown of S-adenosylhomocysteine (SAH). SAH is a potent inhibitor of various methyltransferases, which are enzymes involved in DNA methylation and gene expression regulation. By inhibiting SAHH, 2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid increases the concentration of SAH, leading to the inhibition of methyltransferases and alteration of gene expression.
Biochemical and Physiological Effects
2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and regulate the expression of genes involved in cell cycle regulation and DNA repair. Additionally, 2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid has been found to modulate the activity of various enzymes and proteins, including histone deacetylases and NF-κB, which play important roles in gene expression regulation and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid has several advantages for lab experiments. It is stable, easy to synthesize, and has a high purity and yield. Additionally, it has been found to have low toxicity and can be easily administered to cells and animals. However, 2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid also has some limitations. It is not water-soluble, which makes it difficult to use in aqueous solutions. Additionally, its mechanism of action is not fully understood, which limits its use in certain experiments.
Zukünftige Richtungen
For research on 2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid include the development of new drugs, further understanding of its mechanism of action, and the discovery of new compounds with improved properties.
Synthesemethoden
2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid can be synthesized using various methods. One of the commonly used methods is the reaction between 2-amino-4-methylthiazole and trifluoroacetic anhydride in the presence of a catalyst such as triethylamine. The reaction yields 2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid as a white crystalline solid with a high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid has been extensively used in scientific research due to its potential applications in various fields. One of the major applications of 2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid is in the development of new drugs. It has been found to have antitumor and anti-inflammatory properties, making it a potential candidate for the treatment of cancer and other inflammatory diseases.
Eigenschaften
IUPAC Name |
2-[4-methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S/c1-3-4(2-5(12)13)14-6(11-3)7(8,9)10/h2H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXZOSIYNGEOMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(F)(F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Benzylpiperidin-1-yl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7628051.png)
![2-[2-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B7628059.png)
![3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine](/img/structure/B7628071.png)

![6-methyl-2-pyridin-4-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7628090.png)
![[4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol](/img/structure/B7628099.png)
![Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate](/img/structure/B7628107.png)


![2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid](/img/structure/B7628130.png)
![2-[[5-(4-Fluorophenyl)furan-2-carbonyl]amino]acetic acid](/img/structure/B7628131.png)
![2-[4-(3-Chloro-4-methoxyphenyl)pyrazol-1-yl]acetic acid](/img/structure/B7628138.png)
